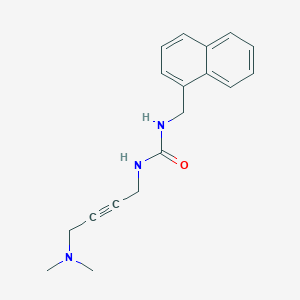
1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(naphthalen-1-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(naphthalen-1-ylmethyl)urea is a useful research compound. Its molecular formula is C18H21N3O and its molecular weight is 295.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(naphthalen-1-ylmethyl)urea, also referred to as DMBU-N, is a synthetic compound notable for its structural complexity and potential therapeutic applications, particularly in oncology. This article provides a comprehensive overview of its biological activity, synthesis, and research findings.
Structural Overview
DMBU-N features a urea functional group linked to a naphthalene moiety and a dimethylamino butynyl side chain . This unique structure is believed to enhance its biological activity, particularly as an anti-cancer agent. The compound's molecular formula is C18H21N3O with a molecular weight of approximately 295.38 g/mol .
The biological activity of DMBU-N has been primarily attributed to its ability to:
- Inhibit cancer cell proliferation : DMBU-N has shown potent anti-tumor activity against various cancer cell lines, including breast (MCF-7), lung (A549), and liver cancers (HepG2) .
- Induce apoptosis : The compound promotes programmed cell death in malignant cells, which is crucial for its efficacy as an anti-cancer agent .
- Target specific signaling pathways : Research indicates that DMBU-N interacts with critical signaling pathways involved in cancer cell survival and proliferation .
Table 1: Anti-Cancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.2 | Apoptosis induction |
| A549 | 4.6 | Proliferation inhibition |
| HepG2 | 3.8 | Signaling pathway modulation |
Data derived from in vitro studies on the cytotoxic effects of DMBU-N .
Synthesis
The synthesis of DMBU-N involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The general steps include:
- Preparation of the naphthalene core .
- Formation of the dimethylamino butynyl chain .
- Coupling reaction using coupling reagents like DCC or EDC in the presence of catalysts such as DMAP.
These steps are crucial for ensuring the compound's structural integrity and biological efficacy .
Case Studies and Research Findings
Recent studies have highlighted the potential of DMBU-N in cancer treatment:
- Study on MCF-7 Cells : A study demonstrated that DMBU-N significantly reduced cell viability by inducing apoptosis through the activation of caspase pathways .
- In Vivo Studies : Animal models treated with DMBU-N exhibited reduced tumor growth rates compared to control groups, indicating its potential for therapeutic use in clinical settings .
Table 2: Comparison with Related Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| 4-(Dimethylamino)but-2-ynol | Structure | Precursor for urea derivatives; exhibits biological activity |
| 1-(4-Methyl-pyridin-2-yl)-3-naphthalen-1-ylurea | Structure | Similar naphthalene structure; explored for anti-cancer properties |
| 1-[1-butyl-4-(3-methoxyphenyl)-2-oxo-naphthyridin] | Structure | Related structure with potential therapeutic applications |
This table illustrates the unique aspects of DMBU-N compared to structurally similar compounds, emphasizing its enhanced biological activity due to the specific combination of functional groups .
Propiedades
IUPAC Name |
1-[4-(dimethylamino)but-2-ynyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-21(2)13-6-5-12-19-18(22)20-14-16-10-7-9-15-8-3-4-11-17(15)16/h3-4,7-11H,12-14H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAJANVGJMQQGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CCNC(=O)NCC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














